H-Cys-Val-2-Nal-Met-OH vs. Cys-4-ABA-Met: A 4.2-Fold Improvement in FTase Inhibitory Potency
In a foundational study on CA1A2X peptidomimetics, H-Cys-Val-2-Nal-Met-OH (FTase Inhibitor III) demonstrated a 4.2-fold greater potency for inhibiting p21ras farnesyltransferase compared to the well-characterized analog Cys-4-ABA-Met. This difference is directly attributable to the replacement of the central dipeptide spacer with the 2-naphthylalanine (2-Nal) residue [1].
| Evidence Dimension | FTase Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 12 nM |
| Comparator Or Baseline | Cys-4-ABA-Met: IC50 = 50 nM |
| Quantified Difference | 4.2-fold improvement in potency |
| Conditions | Rat brain Ras FTase assay; in vitro biochemical assay |
Why This Matters
For researchers requiring a more potent, minimal scaffold to probe FTase inhibition at lower concentrations, this 4.2-fold difference can significantly reduce compound consumption and off-target effects.
- [1] Qian Y, et al. Design and structural requirements of potent peptidomimetic inhibitors of p21ras farnesyltransferase. J Biol Chem. 1994;269(17):12410-3. PMID: 8175645. View Source
